![molecular formula C7H9N3OS2 B568338 6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione CAS No. 116055-93-7](/img/structure/B568338.png)
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thiazole ring fused to a pyrimidine ring, with a thiol group at the 2-position and an ethoxy group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione typically involves the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to form the ethoxy derivative. This intermediate is then reacted with thiourea to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the use of automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The ethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolo[5,4-d]pyrimidine-2-thiol
- Thiazolo[5,4-d]pyrimidine-2-amine
- Thiazolo[5,4-d]pyrimidine-2-methoxy-
Uniqueness
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione is unique due to the presence of both the thiol and ethoxy groups, which confer specific chemical and biological properties. The thiol group allows for covalent interactions with proteins, while the ethoxy group enhances lipophilicity and membrane permeability.
This compound’s unique combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents and materials.
Propiedades
Número CAS |
116055-93-7 |
|---|---|
Fórmula molecular |
C7H9N3OS2 |
Peso molecular |
215.289 |
Nombre IUPAC |
6-ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H9N3OS2/c1-2-11-10-3-5-6(8-4-10)13-7(12)9-5/h4H,2-3H2,1H3,(H,9,12) |
Clave InChI |
HIUBVIKFLMCEGG-UHFFFAOYSA-N |
SMILES |
CCON1CC2=C(N=C1)SC(=S)N2 |
Sinónimos |
Thiazolo[5,4-d]pyrimidine-2-thiol, 5-ethoxy- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




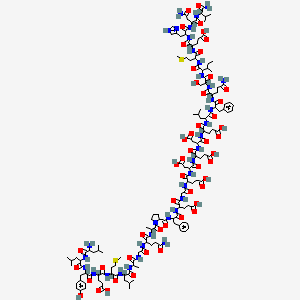
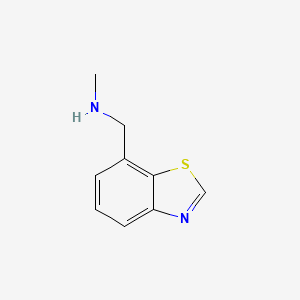
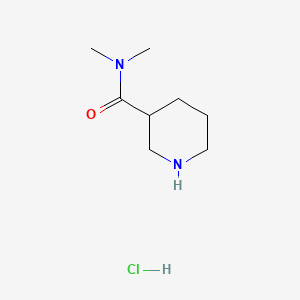
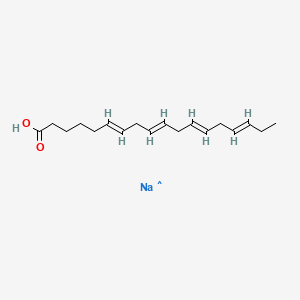
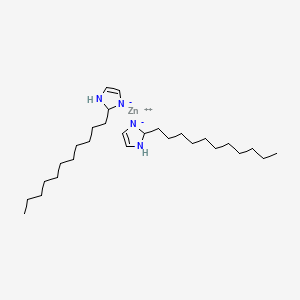
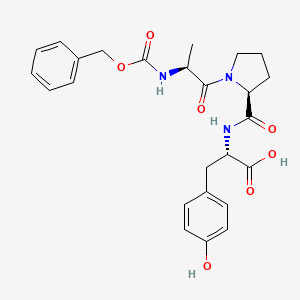
![Azirino[2,3-B]indole](/img/structure/B568278.png)
